molecular formula C16H17N2O+ B252612 (1,3-Dimethylbenzimidazol-3-ium-2-yl)-phenylmethanol

(1,3-Dimethylbenzimidazol-3-ium-2-yl)-phenylmethanol

Cat. No.: B252612
M. Wt: 253.32 g/mol
InChI Key: WCWRUPQSDLDCDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1,3-Dimethylbenzimidazol-3-ium-2-yl)-phenylmethanol is a compound known for its antiviral properties. It has been extensively studied for its ability to selectively inhibit viral replication, particularly in the case of poliovirus . This compound is part of the benzimidazole family, which is known for its diverse biological activities.

Preparation Methods

The synthesis of (1,3-Dimethylbenzimidazol-3-ium-2-yl)-phenylmethanol involves several steps. One common method includes the reaction of benzimidazole with benzaldehyde in the presence of a catalyst. The reaction conditions are typically mild, and the yield is high . Industrial production methods often involve optimizing these conditions to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

(1,3-Dimethylbenzimidazol-3-ium-2-yl)-phenylmethanol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a precursor for synthesizing other complex molecules. In biology, it has been studied for its antiviral properties, particularly against poliovirus Industrially, it is used in the production of various pharmaceuticals and chemical intermediates .

Mechanism of Action

The mechanism of action of (1,3-Dimethylbenzimidazol-3-ium-2-yl)-phenylmethanol involves the selective inhibition of viral replication. It targets specific viral proteins and pathways, thereby preventing the virus from multiplying. This selective inhibition is crucial for its antiviral activity, as it allows the compound to inhibit the virus without causing significant toxicity to the host cells .

Comparison with Similar Compounds

(1,3-Dimethylbenzimidazol-3-ium-2-yl)-phenylmethanol is unique in its selective inhibition of viral replication. Similar compounds include other benzimidazole derivatives such as 2-(alpha-Hydroxybenzyl)-benzimidazole and its 5-chloroderivative . These compounds share similar antiviral properties but differ in their specific activities and mechanisms of action.

Properties

Molecular Formula

C16H17N2O+

Molecular Weight

253.32 g/mol

IUPAC Name

(1,3-dimethylbenzimidazol-3-ium-2-yl)-phenylmethanol

InChI

InChI=1S/C16H17N2O/c1-17-13-10-6-7-11-14(13)18(2)16(17)15(19)12-8-4-3-5-9-12/h3-11,15,19H,1-2H3/q+1

InChI Key

WCWRUPQSDLDCDI-UHFFFAOYSA-N

SMILES

CN1C2=CC=CC=C2[N+](=C1C(C3=CC=CC=C3)O)C

Canonical SMILES

CN1C2=CC=CC=C2[N+](=C1C(C3=CC=CC=C3)O)C

Origin of Product

United States

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